molecular formula C19H29BN2O6 B1391838 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester CAS No. 374671-12-2

2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester

Cat. No.: B1391838
CAS No.: 374671-12-2
M. Wt: 392.3 g/mol
InChI Key: DIKRHYQKXQOCSL-UHFFFAOYSA-N
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Description

2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules . This compound is characterized by its stability and functional group tolerance, making it a versatile reagent in various chemical transformations.

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be key reagents in the suzuki–miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, the boronic ester interacts with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst accepting electrons to form a new palladium-carbon bond with an electrophilic organic group. Transmetalation, on the other hand, involves the transfer of a nucleophilic organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving boronic esters. This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this reaction can lead to the synthesis of a wide range of organic compounds.

Pharmacokinetics

It’s important to note that boronic pinacol esters are known to be susceptible to hydrolysis, especially at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

The result of the action of 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds.

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters is known to be considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment.

Biochemical Analysis

Biochemical Properties

2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in enzyme inhibition and protein labeling. The interactions of this compound with biomolecules are primarily based on its ability to form stable complexes with hydroxyl groups, making it useful in the design of enzyme inhibitors and other biochemical tools .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of great interest. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acid derivatives have been shown to inhibit proteasome activity, leading to alterations in protein degradation and cell cycle regulation. Additionally, this compound may affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to active sites of enzymes, leading to enzyme inhibition or activation. For instance, boronic acids are known to inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular responses and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. The stability of this compound is influenced by factors such as pH and temperature, which can affect its degradation rate. Long-term studies have shown that boronic acid derivatives can have sustained effects on cellular processes, including prolonged enzyme inhibition and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, it may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Studies have shown that the threshold for these effects can vary depending on the specific animal model and experimental conditions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production. For example, boronic acids are known to inhibit enzymes involved in carbohydrate metabolism, thereby affecting glucose utilization and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. The distribution of this compound within tissues can also affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, boronic acids can be localized to the nucleus, mitochondria, or other organelles, where they can exert their effects on cellular processes. The specific localization of this compound can influence its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester typically involves the reaction of a boronic acid with pinacol in the presence of a base. One common method includes the use of potassium organotrifluoroborate salts in Suzuki-Miyaura couplings . The reaction conditions are generally mild, often requiring a palladium catalyst and a phosphine ligand .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester is unique due to its specific functional groups, which provide enhanced stability and reactivity in Suzuki-Miyaura coupling reactions. Its ethoxycarbonyl and pinacol ester groups offer additional versatility in various synthetic applications compared to other boronic esters .

Properties

CAS No.

374671-12-2

Molecular Formula

C19H29BN2O6

Molecular Weight

392.3 g/mol

IUPAC Name

ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

InChI

InChI=1S/C19H29BN2O6/c1-9-25-15(23)13-10-12(20-27-18(5,6)19(7,8)28-20)11-14(21-13)22-16(24)26-17(2,3)4/h10-11H,9H2,1-8H3,(H,21,22,24)

InChI Key

DIKRHYQKXQOCSL-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)NC(=O)OC(C)(C)C)C(=O)OCC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)NC(=O)OC(C)(C)C)C(=O)OCC

Origin of Product

United States

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